2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Description
2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid (CAS: 51517-45-4) is a xanthene-derived fluorescent compound characterized by a dibenzoxanthene core fused with a benzoic acid moiety. Its structure includes a hydroxyl group at position 11, a ketone at position 3, and a benzoic acid substituent at position 7 (Figure 1). This compound is utilized in bioconjugation and fluorescent labeling due to its ability to form stable covalent bonds with biomolecules via the carboxylic acid group . It is also a precursor for advanced probes in live-cell imaging, as seen in TAMRA (tetramethylrhodamine) derivatives .
Properties
IUPAC Name |
2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O5/c29-17-7-11-19-15(13-17)5-9-23-25(21-3-1-2-4-22(21)28(31)32)24-10-6-16-14-18(30)8-12-20(16)27(24)33-26(19)23/h1-14,29H,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLBQHTPRXHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068646 | |
| Record name | Benzoic acid, 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51517-45-4, 61419-02-1 | |
| Record name | 2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51517-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(7H-dibenzo(c,h)xanthene-7,1'(3'H)-isobenzofuran)-3'-one, 3,11-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061419021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid typically involves the reaction of phthalic anhydride with 1,6-dihydroxynaphthalene The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Analytical Chemistry
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid is primarily utilized in analytical chemistry for its ability to separate and analyze complex mixtures.
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated that it can be separated on a Newcrom R1 HPLC column under specific conditions using a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain compatibility . This method allows for the isolation of impurities and is scalable for preparative separation, making it valuable in pharmacokinetics studies.
Medicinal Chemistry
The structural characteristics of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid suggest potential biological activities that are being explored in medicinal chemistry.
Antioxidant Properties
Research indicates that compounds with similar structures may exhibit antioxidant properties. The presence of hydroxyl groups can contribute to the radical scavenging ability, which is beneficial in preventing oxidative stress-related diseases . Further studies are needed to quantify these effects and explore their implications in drug development.
Potential Drug Development
Given its unique structure, this compound could serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its efficacy and safety profile would require thorough investigation through preclinical and clinical trials.
Material Science
The compound's stability and chemical properties also make it a candidate for applications in material science.
Dyes and Pigments
Due to its chromophoric nature, 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid could be explored as a dye or pigment in various materials. Its potential application in creating colorants for plastics or textiles could be significant, especially if it exhibits desirable lightfastness and stability under environmental conditions .
Case Studies
- Separation Techniques : In a study conducted by Sielc Technologies, the compound was analyzed using advanced HPLC techniques which demonstrated its effectiveness in separating complex mixtures containing similar organic compounds .
- Pharmacological Studies : Preliminary studies have suggested that derivatives of this compound may exhibit significant biological activity, warranting further investigation into their pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogs in Fluorescein and Seminaphthofluorescein Families
The compound shares structural homology with fluorescein derivatives and seminaphthofluoresceins, differing primarily in substituents and functional groups (Table 1).
Table 1: Key Structural and Physical Properties
*Calculated from molecular formula C₂₈H₁₆O₅. †Estimated based on synthesis protocols.
Key Observations:
- Halogenation Effects: Dichloro- and difluoro- analogs exhibit redshifted fluorescence compared to non-halogenated xanthenes due to electron-withdrawing effects . The target compound lacks halogens, suggesting shorter emission wavelengths but higher biocompatibility.
- Functional Group Diversity: SNFL1 derivatives feature quinoline-amine groups, enhancing selectivity for nitric oxide detection . In contrast, the target compound’s benzoic acid group facilitates covalent bonding with amines in proteins or peptides .
- Thermal Stability : Seminaphthofluoresceins like SNFL1 have lower melting points (~171–173°C) compared to halogenated fluoresceins (>300°C), indicating that bromination or chlorination improves thermal resilience .
Spectral and Analytical Data Comparison
Table 2: Spectral Characteristics
*Inferred from TAMRA derivatives .
Key Observations:
Biological Activity
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid, also known as CAS 51517-45-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C28H16O5
- Molecular Weight : 432.424 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 820.8 ± 65.0 °C at 760 mmHg
- LogP : 3.84 (indicating moderate lipophilicity) .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, which can protect cells from oxidative stress.
Cytotoxicity and Antiproliferative Effects
Studies have shown that derivatives of benzoic acid can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain benzoic acid derivatives led to a reduction in cell viability in Hep-G2 and A2058 cancer cell lines without exhibiting cytotoxic effects on normal fibroblasts . This suggests a potential for selective targeting of cancer cells while sparing normal cells.
The biological activity of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid may be attributed to its ability to influence protein degradation systems:
- Ubiquitin-Proteasome Pathway (UPP) : Enhancements in UPP activity have been noted, which is crucial for degrading misfolded proteins.
- Autophagy-Lysosome Pathway (ALP) : The compound may also promote autophagy, a process that clears damaged organelles and proteins, thereby maintaining cellular homeostasis .
Comparative Biological Activity Table
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant free radical scavenging capability; potential protective effects against oxidative stress. |
| Cytotoxicity | Exhibits selective antiproliferative effects on cancer cell lines (e.g., Hep-G2, A2058). |
| UPP Activation | Enhances protein degradation efficiency; potential application in diseases related to protein misfolding. |
| ALP Promotion | Supports cellular cleanup processes; may aid in neurodegenerative disease treatment strategies. |
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various benzoic acid derivatives, including our compound of interest. Results indicated a significant reduction in cell viability at concentrations as low as 5 μM, with no cytotoxicity observed in normal fibroblasts .
- In Silico Studies : Computational studies have suggested that this compound could bind effectively to key proteins involved in cellular degradation pathways, further supporting its potential as a therapeutic agent targeting proteostasis .
Q & A
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Variability often arises from:
- Reagent Quality : Use anhydrous solvents and freshly opened amine derivatives.
- Reaction Monitoring : Employ TLC (silica GF254) with UV detection at 254 nm to track intermediate formation.
- Scale-Up Challenges : Optimize stirring rate and temperature gradients for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
